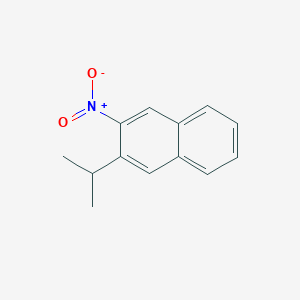

2-Isopropyl-3-nitronaphthalene

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H13NO2 |

|---|---|

Molecular Weight |

215.25 g/mol |

IUPAC Name |

2-nitro-3-propan-2-ylnaphthalene |

InChI |

InChI=1S/C13H13NO2/c1-9(2)12-7-10-5-3-4-6-11(10)8-13(12)14(15)16/h3-9H,1-2H3 |

InChI Key |

LWJQBNCHHOJNHC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC2=CC=CC=C2C=C1[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Isopropyl 3 Nitronaphthalene and Analogues

Electrophilic Aromatic Substitution (EAS) Nitration Approaches

Electrophilic aromatic substitution is a fundamental reaction class for the functionalization of aromatic compounds. In the context of synthesizing nitro-substituted naphthalenes, EAS nitration is a principal strategy. This involves the introduction of a nitro group (-NO2) onto the aromatic ring.

Mechanistic Aspects of Aromatic Nitration with Nitronium Ion (NO2+) Generation

The nitration of aromatic compounds is a classic example of an electrophilic aromatic substitution reaction. jmaterenvironsci.com The key electrophile in this reaction is the nitronium ion (NO2+). byjus.comucalgary.camasterorganicchemistry.com This highly reactive species is typically generated in situ by the reaction of concentrated nitric acid (HNO3) with a stronger acid, most commonly concentrated sulfuric acid (H2SO4). byjus.comlibretexts.org

The mechanism proceeds in several steps:

Generation of the Nitronium Ion: Sulfuric acid protonates nitric acid, leading to the formation of a protonated nitric acid species. This intermediate then loses a molecule of water to form the linear and highly electrophilic nitronium ion. byjus.comucalgary.ca

Electrophilic Attack: The π-electron system of the aromatic ring (in this case, a naphthalene (B1677914) derivative) acts as a nucleophile and attacks the electrophilic nitronium ion. masterorganicchemistry.comunacademy.com This step is typically the rate-determining step as it disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. ucalgary.cayoutube.com

Deprotonation: A weak base, such as water or the bisulfate ion (HSO4-), removes a proton from the carbon atom bearing the nitro group. ucalgary.camasterorganicchemistry.com This restores the aromaticity of the ring and yields the final nitroaromatic product. unacademy.com

Regioselectivity in Nitration of Isopropylnaphthalene Systems

The position at which the nitro group is introduced onto the naphthalene ring system is governed by the principles of regioselectivity. In substituted naphthalenes, such as those bearing an isopropyl group, the directing effects of the existing substituents and the inherent reactivity of the naphthalene core play a crucial role.

Experimental Determination of Regiospecificity (e.g., Nitration of 1-isopropyl-4,7-dimethylnaphthalene)

Experimental studies provide concrete evidence of the regiochemical outcome of nitration reactions. For instance, the nitration of 1-isopropyl-4,7-dimethylnaphthalene has been shown to be a regiospecific reaction. jmaterenvironsci.com In one study, the treatment of 1-isopropyl-4,7-dimethylnaphthalene with nitric acid in dichloromethane, using concentrated sulfuric acid as a catalyst, resulted in the formation of a single product: 1-isopropyl-4,7-dimethyl-3-nitronaphthalene. jmaterenvironsci.comresearchgate.net The reaction mixture was stirred for several hours, followed by aqueous workup and purification by column chromatography to yield the desired product. jmaterenvironsci.comresearchgate.net The structure of the product was confirmed through NMR spectroscopy and single-crystal X-ray diffraction. jmaterenvironsci.comresearchgate.net This experiment demonstrates the high degree of regioselectivity that can be achieved in the nitration of a substituted naphthalene, leading to a specific isomer. researchgate.net

Theoretical Predictions of Regioselectivity (e.g., DFT analysis of transition states and intermediates)

Theoretical calculations, particularly using Density Functional Theory (DFT), have become powerful tools for predicting and understanding the regioselectivity of chemical reactions. jmaterenvironsci.com In the case of the nitration of isopropylnaphthalene systems, DFT analysis can be used to evaluate the stability of the various possible transition states and intermediates (sigma complexes) that can be formed. jmaterenvironsci.comresearchgate.net

A DFT study at the B3LYP/6-31(d,p) level of theory was conducted to rationalize the experimentally observed regiospecificity in the nitration of 1-isopropyl-4,7-dimethylnaphthalene. jmaterenvironsci.comresearchgate.net The calculations involved optimizing the geometries of the transition states and intermediates for the attack of the nitronium ion at all possible positions on the naphthalene ring. researchgate.netresearchgate.net The analysis of the relative energies of these species revealed that the transition state leading to the formation of the 3-nitro isomer (TS-σ1) was the most stable, and the corresponding sigma complex (σ-1) was also the most stable intermediate. jmaterenvironsci.com This theoretical finding is in excellent agreement with the experimental result, where 1-isopropyl-4,7-dimethyl-3-nitronaphthalene was the sole product obtained. jmaterenvironsci.comresearchgate.net The study concluded that the nitration reaction is kinetically and thermodynamically controlled, favoring the formation of the most stable product. jmaterenvironsci.com

Table 1: Calculated Relative Energies of Transition States and Intermediates for the Nitration of 1-isopropyl-4,7-dimethylnaphthalene

| Position of Nitration | Transition State (TS) | Relative Energy of TS (kcal/mol) | Sigma Complex (σ) | Relative Energy of σ (kcal/mol) |

| 3 | TS-σ1 | 0.00 | σ-1 | 0.00 |

| 2 | TS-σ2 | 12.81 | σ-2 | 4.24 |

| 5 | TS-σ3 | 9.23 | σ-3 | 7.80 |

| 6 | TS-σ4 | 12.83 | σ-4 | 0.91 |

| 8 | TS-σ5 | 18.83 | σ-5 | 36.24 |

Data sourced from a DFT study on the nitration of 1-isopropyl-4,7-dimethylnaphthalene. researchgate.net

Influence of Reaction Conditions on Nitration Yields and Selectivity

The outcome of a nitration reaction, in terms of both yield and selectivity, is highly dependent on the specific reaction conditions employed. numberanalytics.com Factors such as the choice of nitrating agent, catalyst, solvent, and temperature can all be manipulated to optimize the synthesis of the desired nitroaromatic compound. numberanalytics.comrsc.org

The classic nitrating mixture of concentrated nitric acid and sulfuric acid is highly effective but can be harsh and may lead to over-nitration or the formation of undesired byproducts. numberanalytics.com For instance, the nitration of naphthalene with this mixture typically yields 1-nitronaphthalene (B515781) as the major product, but dinitronaphthalene isomers can also be formed. rsc.orgyoutube.com

To improve selectivity and achieve milder reaction conditions, alternative nitrating systems and catalysts have been explored. Heterogeneous catalysts, such as zeolites and silica (B1680970) gel, have shown considerable promise in this regard. mdpi.comcardiff.ac.uknih.gov Zeolites, with their well-defined pore structures, can exert shape-selective control over the nitration reaction, favoring the formation of specific isomers. mdpi.comcardiff.ac.uk For example, the use of HBEA zeolite in the nitration of naphthalene with fuming nitric acid has been shown to improve the selectivity for 1-nitronaphthalene. mdpi.com The reaction temperature is another critical parameter; lower temperatures generally favor higher selectivity. numberanalytics.commdpi.com

The choice of solvent can also influence the reaction. For example, nitration in nitromethane (B149229) can enhance yield and selectivity due to the solvent's ability to stabilize the nitronium ion. numberanalytics.com Continuous flow nitration in microreactors is an emerging technology that offers precise control over reaction parameters, leading to improved safety and higher yields. acs.org

Table 2: Effect of Zeolite Catalyst on the Nitration of Naphthalene

| Catalyst | Nitrating Agent | Solvent | Temperature (°C) | Yield of 1-Nitronaphthalene (%) | 1-Nitro/2-Nitro Ratio |

| None | HNO3/Ac2O | Acetonitrile | - | - | 3.5 |

| HZSM-5 | HNO3/Ac2O | Acetonitrile | - | - | 5.2 |

| HBEA-25 | 95% HNO3 | 1,2-dichloroethane | -15 | 68.2 | 19.2 |

| CuBEA-25 | 95% HNO3 | 1,2-dichloroethane | -15 | 80.9 | 5.96 |

Data compiled from studies on the catalytic nitration of naphthalene. mdpi.com

Alternative Synthetic Pathways to Functionalized Naphthalenes Relevant to Isopropylnitronaphthalenes

While direct nitration is a common method, other synthetic strategies can be employed to access functionalized naphthalenes that could serve as precursors or analogues to isopropylnitronaphthalenes. These alternative pathways often offer different regiochemical control and functional group compatibility.

One such approach is the condensation of ortho-substituted nitrobenzyl sulfones with electrophilic alkenes or alkynes. thieme-connect.com This method provides a route to substituted 2-nitronaphthalene (B181648) derivatives. thieme-connect.com Another strategy involves a two-step benzannulation protocol. This begins with the 1,4-addition of a nitronate to a lithiated o-tolualdehyde imine, followed by an intramolecular aza-Henry reaction. The resulting cyclic nitrostyrene (B7858105) can then be aromatized to yield 3-substituted 2-nitronaphthalenes. thieme-connect.com

Transition-metal-catalyzed reactions have also emerged as powerful tools for the synthesis of functionalized naphthalenes. researchgate.netnih.gov These methods include:

C-H functionalization: Ruthenium-catalyzed three-component reactions of naphthalenes, olefins, and alkyl bromides allow for the modular synthesis of multifunctional naphthalenes. rsc.org

Cyclization reactions: Gold-catalyzed 6-endo-dig carbocyclization of an alkyne with a pendent diazo group offers an expeditious route to multi-functionalized naphthalenes under mild conditions. nih.gov

Skeletal editing: A novel approach involves the nitrogen-to-carbon transmutation of isoquinolines, inspired by the Wittig reaction, to produce substituted naphthalene derivatives. nih.gov

These alternative methods provide a diverse toolbox for organic chemists to construct complex naphthalene-based molecules with precise control over the substitution pattern, which is crucial for the targeted synthesis of compounds like 2-isopropyl-3-nitronaphthalene and its analogues.

Diels-Alder Cycloaddition Reactions for Naphthalene Scaffold Construction

The Diels-Alder reaction, a powerful [4+2] cycloaddition, is a cornerstone for the construction of six-membered rings and can be adapted to synthesize naphthalene systems. libretexts.org A particularly effective variant for this purpose is the intramolecular dehydrogenative Diels-Alder (DDDA) reaction.

This strategy typically involves a styrenyl derivative connected by a tether to an alkyne (a styrene-yne precursor). nih.govacs.org Upon heating, the styrene (B11656) acts as the diene component and the alkyne as the dienophile, undergoing an intramolecular cycloaddition. This is followed by an in-situ oxidation (dehydrogenation) to yield the fully aromatic naphthalene ring system. nih.govresearchgate.net

Microwave-assisted intramolecular dehydrogenative Diels-Alder reactions have been shown to provide concise and efficient access to functionalized naphthalene products. jove.com This technique often leads to higher yields, shorter reaction times, and milder reaction conditions compared to conventional heating. jove.com Microwave irradiation can also enhance product selectivity, leading to purer products. jove.com

A critical factor in the DDDA reaction is the choice of solvent, which can determine whether the reaction stops at the dihydronaphthalene stage or proceeds to the fully aromatic naphthalene. acs.org Studies on styrene-yne precursors have shown that using a solvent like dimethylformamide (DMF) can selectively produce the aryldihydronaphthalene lactone. acs.org In contrast, employing nitrobenzene (B124822) (PhNO2) as the solvent promotes the dehydrogenation step, affording the arylnaphthalene lactone exclusively. acs.org A minimum ratio of 1:5 of nitrobenzene to a solvent like 1,2-dichlorobenzene (B45396) (o-DCB) was found to be necessary for complete selectivity towards the naphthalene product. nih.govacs.org

Table 1: Effect of Reaction Conditions on Intramolecular Dehydro-Diels–Alder (DDA) Product Selectivity

| Entry | Solvent | Product Ratio (Naphthalene : Dihydronaphthalene) | Yield |

|---|---|---|---|

| 1 | o-DCB | Varies, often inseparable mixtures | Moderate |

| 2 | DMF | Exclusive Dihydronaphthalene formation | 90% |

| 3 | PhNO2 (20% v/v in o-DCB) | Exclusive Naphthalene formation | 75% |

| 4 | PhNO2 (10% v/v in o-DCB) | 13 : 1 | - |

| 5 | PhNO2 (5% v/v in o-DCB) | 7 : 1 | - |

Data compiled from studies on styrene-yne lactone precursors. acs.org

Carbon-Hydrogen (C-H) Functionalization Strategies for Naphthalene Derivatization

Direct C–H functionalization has emerged as a powerful and atom-economical strategy for derivatizing aromatic cores like naphthalene. rsc.orgumich.edu This approach avoids the need for pre-functionalized starting materials by directly converting a C–H bond into a new C–C or C-heteroatom bond. umich.edu Transition-metal catalysis, particularly with palladium, is a common method for achieving this transformation. rsc.orgacs.org

Catalytic processes utilizing a Pd(II)/Pd(IV) redox cycle have been successfully applied to the C-H arylation of naphthalene. rsc.org In some proposed mechanisms, the reaction is initiated by the π-coordination of the naphthalene to a Pd(IV) center, followed by the C–H cleavage step. rsc.org Naphthalene has been shown to be a superior substrate for some of these reactions compared to arenes without an extended π-system. rsc.org The regioselectivity of C-H functionalization on naphthalenes can be challenging. acs.org For naphthalene compounds with a directing group at the C-1 position, functionalization has been observed at various positions, including the nearby C-2 and C-8 sites and the more distant C-4, C-6, and C-7 sites. acs.org

A relevant strategy for synthesizing analogues involves the vicarious nucleophilic substitution (VNS) of hydrogen, which is a method for C-H functionalization in nitroarenes. thieme-connect.com This method can be used for the alkylation of nitronaphthalenes. thieme-connect.com For instance, 3-nitropyridines, which are electronically similar to nitronaphthalenes, react selectively with alkyl phenyl sulfones in the presence of a base to install alkyl groups, including isopropyl groups, adjacent to the nitro group. thieme-connect.com The reaction proceeds through the formation of a Meisenheimer adduct, followed by a base-induced β-elimination to yield the alkylated product. thieme-connect.com However, the reaction can be sensitive to steric hindrance; the reaction of isopropyl phenyl sulfone with 3-nitropyridine (B142982) stopped at the adduct stage due to steric hindrance between the methyl groups of the incoming isopropyl substituent and the nitro group during the elimination step. thieme-connect.com

Benzannulation Protocols for Substituted Nitronaphthalenes

Benzannulation, the formation of a benzene (B151609) ring, provides a de novo approach to constructing substituted naphthalenes. A two-step, regiospecific, and scalable benzannulation protocol has been developed for the preparation of 3-alkyl- and 3-aryl-substituted 2-nitronaphthalenes. thieme-connect.comresearchgate.net This method is particularly relevant for the synthesis of the this compound core structure.

The synthesis begins with the 1,4-addition (Michael addition) of a nitroalkene, such as 3-methyl-1-nitro-1-butene (B12511587) (the precursor for an isopropyl group), to a lithiated o-tolualdehyde tert-butyl imine. thieme-connect.comresearchgate.net This addition rapidly forms a nitronate intermediate. The intermediate then undergoes an intramolecular cyclization known as an aza-Henry reaction to create a six-membered carbocycle. thieme-connect.comresearchgate.net

Subsequent treatment of the reaction mixture with aqueous acid hydrolyzes the imine and dehydrates the cyclic intermediate to afford a substituted cyclic nitrostyrene. thieme-connect.com This cyclic nitrostyrene can then be aromatized in a one-pot procedure. The process involves a radical-induced bromination followed by an elimination sequence to furnish the final 3-substituted-2-nitronaphthalene product in excellent yields. thieme-connect.comresearchgate.net This strategy offers a powerful and versatile route to highly functionalized nitronaphthalenes with precise control over the substitution pattern. thieme-connect.com

Data represents yields for the two-step synthesis of 3-substituted 2-nitronaphthalenes. thieme-connect.com

Computational and Theoretical Chemistry of 2 Isopropyl 3 Nitronaphthalene Systems

Density Functional Theory (DFT) Calculations

DFT has become a cornerstone of computational chemistry for studying the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for analyzing systems like substituted naphthalenes. Hybrid functionals, which incorporate a portion of the exact Hartree-Fock exchange, are often employed for accurate predictions of molecular properties. nih.gov

The first step in the computational analysis of 2-isopropyl-3-nitronaphthalene involves optimizing its ground-state geometry. DFT methods, such as B3LYP combined with a suitable basis set like 6-31G(d,p), are used to find the minimum energy structure. researchgate.netutq.edu.iq The naphthalene (B1677914) core is expected to be largely planar. However, significant steric hindrance between the adjacent isopropyl and nitro groups likely forces the nitro group to rotate out of the naphthalene plane.

In a related compound, 1-methyl-8-nitronaphthalene, DFT calculations predicted the nitro group to be rotated by more than 50° out of the naphthalene plane due to steric strain with the peri-methyl group. acs.org Similarly, in the crystal structure of 2-isopropyl-4,7-dimethyl-1-nitronaphthalene, the dihedral angle between the naphthalene plane and the nitro group is constrained to 90°. iucr.org A similar significant out-of-plane rotation is anticipated for this compound, which would impact the electronic conjugation between the nitro group and the aromatic system. Conformational analysis would also involve studying the rotational barriers of the isopropyl group's methyl substituents.

Table 1: Predicted Structural Parameters for this compound Based on DFT Studies of Related Naphthalene Derivatives. (Note: These are representative values based on published data for similar compounds and are not direct calculations for the title compound.)

| Parameter | Predicted Value | Reference Compound(s) |

| C-N Bond Length (Å) | 1.47 - 1.49 | 1-Methyl-8-nitronaphthalene acs.org |

| N-O Bond Length (Å) | 1.22 - 1.24 | 1-Methyl-8-nitronaphthalene acs.org |

| C-C (Aromatic) Bond Length (Å) | 1.36 - 1.42 | Diaminonaphthalenes researchgate.net |

| Dihedral Angle (C-C-N-O) | > 50° | 1-Methyl-8-nitronaphthalene acs.org |

Elucidation of Reaction Mechanisms and Transition State Analysis (e.g., for electrophilic aromatic substitution)

DFT is a powerful tool for investigating reaction mechanisms by mapping the potential energy surface that connects reactants to products. For aromatic systems like this compound, electrophilic aromatic substitution is a key reaction class. DFT calculations can be used to model the formation of intermediates, such as the Wheland intermediate (or sigma complex), and locate the transition state structures connecting them. acs.org

The electronic nature of the substituents—the electron-withdrawing nitro group and the weakly electron-donating isopropyl group—governs the regioselectivity of such reactions. The nitro group is a strong deactivating group and a meta-director, while the isopropyl group is a weak activating group and an ortho-, para-director. Computational analysis of the transition states for electrophilic attack at different positions on the naphthalene ring system can predict the most likely products by identifying the pathway with the lowest activation energy.

By calculating the energies of all stationary points on the potential energy surface (reactants, intermediates, transition states, and products), DFT can provide a quantitative understanding of a reaction's thermodynamics and kinetics. For instance, in the photo-rearrangement of peri-substituted nitronaphthalenes, DFT has been used to map the triplet potential energy surface, identifying numerous minima and transition states that govern the transformation of the nitro group into a nitrite (B80452) intermediate or an aci-form. acs.org

These energetic studies are crucial for determining the relative stabilities of various isomers and intermediates. For this compound, this would involve comparing the energies of different conformers and the intermediates formed during chemical reactions, thereby predicting the most favorable reaction pathways.

Table 2: Hypothetical Relative Energies for an Electrophilic Aromatic Substitution Reaction Pathway Calculated by DFT. (Note: This table is illustrative of the data obtained from DFT studies and does not represent a specific calculation for the title compound.)

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Wheland Intermediate (Position 1) | +18.5 |

| Transition State 1 | +22.0 |

| Wheland Intermediate (Position 5) | +15.2 |

| Transition State 2 | +19.8 |

| Products | -10.5 |

Ab Initio and Non-Adiabatic Molecular Dynamics Simulations

While DFT is excellent for ground-state properties, understanding the behavior of molecules after absorbing light requires methods that can describe electronically excited states. Ab initio methods and non-adiabatic molecular dynamics simulations are essential for modeling these complex photophysical and photochemical processes.

Nitroaromatic compounds are known for their unique and extremely rapid excited-state dynamics. rsc.orgrsc.org Upon photoexcitation, they often undergo ultrafast intersystem crossing (ISC) from the singlet excited state manifold to the triplet manifold, with timescales as short as a few hundred femtoseconds. rsc.org This rapid ISC is a dominant deactivation pathway and is responsible for the very low fluorescence quantum yields typically observed in these molecules. nih.govacs.org

Ab initio calculations, such as Complete Active Space Self-Consistent Field (CASSCF), can be used to accurately describe the potential energy surfaces of multiple electronic states. nih.govacs.org Non-adiabatic molecular dynamics simulations, often employing trajectory surface hopping algorithms, can then model the time evolution of the molecule on these coupled surfaces. researchgate.net These simulations can reveal the detailed pathways of energy relaxation, including the specific vibrational modes and molecular geometries that promote the efficient crossing between singlet and triplet states. The torsional motion of the nitro group relative to the aromatic ring is often a key coordinate in facilitating these state conversions. rsc.org

Table 3: Typical Timescales for Excited-State Processes in Nitroaromatic Compounds. (Note: These are general values for the class of compounds, derived from various studies.)

| Process | Typical Timescale |

| Singlet Excited State Relaxation | 100 fs - 10 ps |

| Intersystem Crossing (S₁ → Tₙ) | 100 fs - 1 ns |

| Internal Conversion (Tₙ → T₁) | < 1 ps |

| Triplet State Lifetime | 1 ns - 1 ms |

Understanding Non-Adiabatic Regimes in Photophysical Processes

The ultrafast intersystem crossing in nitroaromatics is a hallmark of non-adiabatic dynamics. rsc.org These dynamics occur when the Born-Oppenheimer approximation, which assumes that electronic and nuclear motions are independent, breaks down. This typically happens at or near "conical intersections," which are points of degeneracy between two electronic potential energy surfaces. These intersections act as efficient funnels for rapid, radiationless transitions between states. nih.gov

Non-adiabatic molecular dynamics simulations explicitly model the coupling between electronic and nuclear motion, allowing researchers to follow the molecule's trajectory as it navigates these complex potential energy landscapes. researchgate.net For nitroaromatic compounds, these simulations are critical for understanding why intersystem crossing is so much faster than competing processes like fluorescence or internal conversion to the ground state. kaust.edu.saresearchgate.net By simulating these non-adiabatic regimes, a detailed, mechanistic picture of the photophysical pathways that follow light absorption can be constructed, explaining the high triplet yields and the subsequent photochemistry that may occur from the triplet state. nih.gov

Conceptual Density Functional Theory (CDFT) for Reactivity Prediction

Conceptual Density Functional Theory (CDFT) serves as a powerful framework for predicting the chemical reactivity of molecular systems. By utilizing key descriptors derived from the electron density, CDFT provides quantitative insights into global and local reactivity, enabling the prediction of how a molecule will interact with other chemical species. This approach is particularly valuable for understanding the regioselectivity of electrophilic aromatic substitution reactions, such as nitration.

A detailed understanding of the reactivity of substituted nitronaphthalenes can be achieved through the analysis of global and local reactivity indices. A study on 1-isopropyl-4,7-dimethyl-3-nitronaphthalene provides a strong illustrative case for the application of these theoretical calculations. The principles and methodologies are directly applicable to understanding the reactivity of this compound.

Global reactivity descriptors, including the electronic chemical potential (μ), chemical hardness (η), global electrophilicity (ω), and global nucleophilicity (N), offer a comprehensive overview of a molecule's reactivity. The electronic chemical potential indicates the tendency of electron density to escape from the system. A lower chemical potential suggests a greater capacity to accept electrons. For instance, in a nitration reaction, the nitro group, with a chemical potential of -5.17 eV, is significantly lower than that of a substituted naphthalene like 1-isopropyl-4,7-dimethylnaphthalene (-3.12 eV), indicating that the electron density will flow from the naphthalene system towards the nitro group. jmaterenvironsci.com

The global electrophilicity index (ω) quantifies the energy stabilization of a system when it accepts additional electron charge from the environment. A higher electrophilicity index points to a more electrophilic character. Conversely, the nucleophilicity index (N) measures the electron-donating ability of a molecule. In the case of the nitration of 1-isopropyl-4,7-dimethylnaphthalene, the nitro group exhibits a high electrophilicity (ω = 2.23 eV) and a low nucleophilicity (N = 1.35 eV), classifying it as a strong electrophile. jmaterenvironsci.com

To predict the specific sites of reaction on the naphthalene ring, local reactivity descriptors are employed. The Parr functions (P(r)) are particularly useful for identifying the most probable sites for electrophilic attack. By calculating the Parr functions for each carbon atom in the aromatic system, it is possible to determine the regioselectivity of the reaction. For 1-isopropyl-4,7-dimethylnaphthalene, the calculated Parr functions correctly predict the observed regioselectivity of the nitration reaction. jmaterenvironsci.com

The following interactive table displays the global reactivity indices for 1-isopropyl-4,7-dimethylnaphthalene and the nitro group, which are representative of the type of data generated in a CDFT analysis.

| Compound/Group | Chemical Potential (μ) (eV) | Hardness (η) (eV) | Electrophilicity (ω) (eV) | Nucleophilicity (N) (eV) |

| 1-isopropyl-4,7-dimethylnaphthalene | -3.12 | 5.86 | 0.83 | 2.74 |

| Nitro group | -5.17 | 2.94 | 2.23 | 1.35 |

This data is based on the theoretical study of 1-isopropyl-4,7-dimethylnaphthalene and is presented to illustrate the application of CDFT in reactivity prediction. jmaterenvironsci.com

The analysis of the potential energy surface through DFT calculations can further elucidate the reaction mechanism and regioselectivity by comparing the activation energies of the different possible reaction pathways. The transition states leading to the formation of various nitro isomers can be located and their energies calculated. The pathway with the lowest activation energy will be the kinetically favored one. jmaterenvironsci.comresearchgate.net For example, in the nitration of 1-isopropyl-4,7-dimethylnaphthalene, the calculated activation energies for the formation of different σ-complexes show a clear preference for the formation of the 3-nitro isomer, which is consistent with experimental observations. jmaterenvironsci.comresearchgate.net

Advanced Spectroscopic and Structural Characterization Methodologies

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a compound in its crystalline form. This technique provides precise measurements of bond lengths, angles, and the spatial relationship between molecules, offering a detailed view of the solid-state structure.

Although a specific crystal structure determination for 2-isopropyl-3-nitronaphthalene has not been detailed in the reviewed scientific literature, valuable inferences can be drawn from the analysis of closely related nitrated naphthalene (B1677914) derivatives. For instance, the crystallographic study of 2-isopropyl-4,7-dimethyl-1-nitronaphthalene offers a pertinent model for the structural features that can be anticipated.

The orientation of substituents relative to the aromatic naphthalene core is a critical aspect of molecular geometry. In the analogous compound, 2-isopropyl-4,7-dimethyl-1-nitronaphthalene, the dihedral angle between the plane of the naphthalene ring and the nitro group is constrained by symmetry to be 90° iucr.org. This orthogonal arrangement is significant as it reduces steric strain and modulates the electronic conjugation between the nitro group and the π-system of the naphthalene core. It is highly probable that this compound adopts a similar conformation where the nitro group is substantially twisted out of the naphthalene plane to minimize steric interactions.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₇NO₂ |

| Dihedral Angle (Naphthalene-NO₂) | 90° |

| Centroid-Centroid Separation (π–π) | 3.6591 (4) Å |

The packing of molecules in a crystal is governed by a network of intermolecular interactions. For planar aromatic molecules, π–π stacking is a key stabilizing force. In the crystal structure of 2-isopropyl-4,7-dimethyl-1-nitronaphthalene, molecules are linked through these π–π interactions, exhibiting a centroid-to-centroid distance of 3.6591 (4) Å between adjacent naphthalene rings iucr.org. This distance is indicative of effective stacking. While this compound does not possess strong hydrogen bond donors, the crystal packing is likely further stabilized by weaker C-H···O interactions, where hydrogen atoms from the isopropyl group or naphthalene ring interact with the oxygen atoms of the nitro group on neighboring molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for verifying the chemical structure of molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides unambiguous evidence of atomic connectivity and the chemical environment of each atom.

While a dedicated NMR spectrum for this compound is not present in the surveyed literature, published data for the related isomer, 1-isopropyl-4,7-dimethyl-3-nitronaphthalene, serves as a useful reference jmaterenvironsci.com. The ¹H NMR spectrum of this isomer displays characteristic signals for the aromatic protons, a septet for the isopropyl methine proton, and distinct doublets for the isopropyl methyl protons. The ¹³C NMR spectrum correspondingly shows a unique set of resonances for each carbon atom in the molecule jmaterenvironsci.com. A comparable set of signals, with variations in chemical shifts due to the different substitution pattern, would be expected for this compound.

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic-H | 7.38 - 7.94 | - |

| Isopropyl-CH | 3.12 (septet) | 28.8 |

| Isopropyl-CH₃ | 1.41, 1.42 (doublets) | 23.7, 23.8 |

| Aromatic-C | - | 120.3 - 145.8 |

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, investigates the interaction of molecules with ultraviolet and visible light. These methods reveal information about the electronic energy levels and de-excitation pathways of a compound.

The UV-Vis spectrum of a nitronaphthalene derivative is dominated by electronic transitions within the aromatic π-system. Intense absorption bands are typically observed, corresponding to π → π* transitions. The nitro group also introduces a lower-energy n → π* transition, which involves the promotion of a non-bonding electron from an oxygen atom to an anti-bonding π* orbital. These transitions are generally much weaker in intensity and may be obscured by the stronger π → π* absorptions. The precise wavelength of maximum absorbance (λ_max) and the intensity of these bands are sensitive to the substitution pattern on the naphthalene ring and the polarity of the solvent.

Nitroaromatic compounds are notoriously poor fluorophores. The nitro group acts as an efficient quencher of fluorescence by promoting rapid non-radiative decay of the singlet excited state. This process, known as intersystem crossing (ISC), funnels the excited state energy to the triplet state, leading to extremely low fluorescence quantum yields (Φf) and very short singlet-excited-state lifetimes (τ), often in the picosecond domain nih.gov.

Research into other nitronaphthalene systems has demonstrated that fluorescence can be significantly enhanced by chemical modification. The introduction of strong electron-donating groups can alter the electronic structure, suppressing the non-radiative decay pathways and thereby increasing both the quantum yield and the excited-state lifetime into the nanosecond range nih.gov. For this compound, while specific experimental values are not available, it is expected to exhibit the characteristic low fluorescence of simple nitroaromatics.

| Property | Typical Nitronaphthalenes | Substituted Nitronaphthalenes (with donor groups) |

|---|---|---|

| Fluorescence Quantum Yield (Φf) | < 0.0001 | ~0.01 - 0.1 |

| Excited-State Lifetime (τ) | < 10 ps | ~0.2 - 2 ns |

Solvatochromic Properties and Environmental Sensitivity

Solvatochromism refers to the change in a substance's color, or more broadly, its absorption or emission spectra, when dissolved in different solvents. This phenomenon arises from the differential solvation of the ground and excited electronic states of a molecule. The polarity and hydrogen bonding capabilities of the solvent are crucial factors that influence these spectral shifts. For a molecule like this compound, the presence of both a naphthalene core and a nitro group suggests a significant dipole moment, which would render its spectroscopic properties sensitive to the surrounding solvent environment.

For many nitroaromatic compounds, an increase in solvent polarity leads to a bathochromic shift in the π-π* transition. This is because the excited state is often more polar than the ground state, and is therefore more stabilized by polar solvents. The environmental sensitivity of this compound's spectroscopic signature could potentially be utilized in studies of microenvironments, such as in biological systems or materials science.

To illustrate the concept of solvatochromism, the following table presents hypothetical UV/Vis absorption data for this compound in a range of solvents with varying polarities. It is important to note that this data is illustrative and not based on experimental measurements for this specific compound.

| Solvent | Dielectric Constant (ε) | Absorption Maximum (λmax) (nm) |

| n-Hexane | 1.88 | 320 |

| Toluene | 2.38 | 325 |

| Dichloromethane | 8.93 | 335 |

| Acetone | 20.7 | 340 |

| Acetonitrile | 37.5 | 342 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 348 |

Advanced Chromatographic and Mass Spectrometric Techniques for Detailed Characterization

The detailed characterization of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) like this compound, especially in complex environmental or biological samples, necessitates the use of advanced analytical techniques that offer high resolution and sensitivity.

Comprehensive two-dimensional gas chromatography coupled with high-resolution mass spectrometry (GCxGC-HRMS) stands out as a particularly powerful technique for the analysis of such compounds. gcms.cz Standard gas chromatography (GC) can often be insufficient for separating the numerous isomers of nitro-PAHs that may be present in a sample. researchgate.net GCxGC enhances the peak capacity and separation power by employing two columns with different stationary phases. gcms.cz This allows for the separation of co-eluting compounds, providing a much more detailed chemical fingerprint of the sample.

When coupled with high-resolution mass spectrometry, GCxGC enables the accurate mass measurement of the eluting compounds. This is crucial for the unambiguous identification of this compound and its isomers, as it allows for the determination of the elemental composition of the molecule. HRMS can differentiate between compounds with the same nominal mass but different elemental formulas, a common challenge in the analysis of complex mixtures. nih.gov

Other advanced techniques that are instrumental in the detailed characterization of nitro-PAHs include:

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) : This technique offers excellent selectivity and sensitivity for the targeted analysis of specific nitro-PAHs. nih.gov By selecting a specific precursor ion and monitoring its characteristic product ions, chemical noise can be significantly reduced, allowing for trace-level detection and quantification. nih.gov

High-Performance Liquid Chromatography (HPLC) with Fluorescence and Mass Spectrometry Detection : For less volatile or thermally labile nitro-PAHs, HPLC is a suitable separation technique. nih.gov Coupling HPLC with a fluorescence detector can provide high sensitivity for fluorescent nitro-PAHs. Subsequent detection with a mass spectrometer, such as an atmospheric pressure chemical ionization time-of-flight (APCI-TOF) instrument, allows for the identification and confirmation of the compounds. nih.govresearchgate.net

The selection of the appropriate analytical technique will depend on the specific research question, the complexity of the sample matrix, and the required sensitivity and selectivity.

Applications in Advanced Materials and Organic Synthesis Non Biological Focus

Building Blocks for Organic Functional Materials

Organic functional materials are a class of materials that derive their properties from their molecular structure. The ability to tailor these structures at the molecular level allows for the fine-tuning of their electronic and photophysical properties. Organic building blocks, which are functionalized organic molecules, are the fundamental components used in the bottom-up assembly of these complex molecular architectures sigmaaldrich.com. The naphthalene (B1677914) scaffold, in particular, is a key component in many organic electronic materials due to its rigid, planar structure and good charge transport characteristics.

Precursors for Advanced Organic Dyes and Pigments

Nitronaphthalenes are established precursors in the synthesis of various dyes and pigments. The nitro group can be readily reduced to an amino group, which is a key step in the formation of azo dyes. The specific substitution pattern of 2-isopropyl-3-nitronaphthalene could lead to dyes with unique shades and properties. The isopropyl group, being an electron-donating group, can influence the color of the resulting dye by modifying the electron density of the naphthalene ring system. The position of the substituents would also affect the steric and electronic properties, potentially leading to dyes with enhanced stability and solubility in various media.

Table 1: Potential Chromophoric Properties of Dyes Derived from this compound

| Derivative | Functional Groups | Potential Color Range | Potential Applications |

|---|---|---|---|

| Azo Dye | -N=N-Ar | Yellow to Red | Textiles, Inks |

| Anthraquinone Dye | C=O | Blue to Green | High-performance pigments |

Note: This table is illustrative and based on the general properties of naphthalene-based dyes. Specific properties would require experimental verification.

Components in Organic Photovoltaic Devices

In the field of organic photovoltaics (OPVs), naphthalene-based materials, particularly naphthalene diimides (NDIs), have been explored for their use as electron acceptors. While this compound is not an NDI, its naphthalene core provides a foundation for designing novel organic semiconductor materials. The nitro group is a strong electron-withdrawing group, which could be beneficial for creating n-type organic semiconductors. The synthesis of more complex molecules for OPV applications would likely involve the chemical modification of the nitro and isopropyl groups to tune the material's energy levels (HOMO and LUMO) and improve its performance in solar cell devices. The development of new materials is crucial for advancing OPV technology, which offers advantages like flexibility and low-cost fabrication rsc.orgusf.edu.

Structural Elements in Conjugated Polymers

Conjugated polymers are a class of organic polymers that possess alternating single and double bonds along their backbone, leading to delocalized π-electrons and semiconductor properties. Naphthalene units are often incorporated into the main chain of conjugated polymers to enhance their charge transport properties and stability. For instance, naphthalene diimide main chain conjugated polymers have shown high electron mobilities rsc.org. The this compound moiety could be incorporated into a polymer backbone, where the naphthalene unit would contribute to the polymer's rigidity and electronic conjugation. The nitro and isopropyl groups could be used as handles for further functionalization to fine-tune the polymer's solubility and solid-state packing, which are critical for its performance in electronic devices.

Application in Liquid Crystal Technologies

The rigid and planar structure of the naphthalene core is a common feature in many liquid crystalline compounds. The introduction of flexible side chains, such as the isopropyl group, can influence the mesophase behavior of the molecule. By strategically designing molecules derived from this compound, it may be possible to create new liquid crystalline materials. The nitro group, with its strong dipole moment, could contribute to the formation of specific intermolecular interactions that favor the formation of liquid crystal phases. These materials could find applications in display technologies and optical switching devices.

Synthetic Intermediates for Complex Organic Molecules

The reactivity of the nitro group makes this compound a valuable intermediate in organic synthesis. The nitro group can be reduced to an amine, which can then undergo a variety of chemical transformations to build more complex molecular architectures.

Synthesis of Amino-naphthalenes and Substituted BINAMs

The reduction of the nitro group in this compound would yield 2-isopropyl-3-aminonaphthalene. This amino-naphthalene derivative could be a valuable precursor for the synthesis of more complex molecules. For example, it could be used in the synthesis of substituted 1,1'-bi-2-naphthylamine (BINAM) ligands. BINAMs are a class of chiral ligands that are widely used in asymmetric catalysis. The specific substitution pattern of the starting material would lead to the formation of novel BINAM ligands with unique steric and electronic properties, which could in turn lead to catalysts with improved activity and selectivity in a range of chemical reactions. The synthesis of aromatic nitro compounds is of immense importance in synthetic organic chemistry as they are widely used as chemical feedstock researchgate.net.

Table 2: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents | Product Class | Potential Application |

|---|---|---|---|

| Reduction | H₂, Pd/C or Sn/HCl | Amino-naphthalenes | Precursor for dyes, ligands |

| Nucleophilic Aromatic Substitution | Nu⁻ | Substituted Nitronaphthalenes | Fine chemical synthesis |

Note: This table provides examples of potential reactions and is not exhaustive. The feasibility and outcome of these reactions would need to be determined experimentally.

Formation of Naphthols and Tricyclic Fused 1,2,3-Triazoles

The transformation of this compound into naphthols and tricyclic fused 1,2,3-triazoles showcases its utility as a foundational scaffold in organic synthesis. These conversions typically involve the chemical manipulation of the nitro group, which can be readily converted into other functional groups, thereby paving the way for the construction of more elaborate molecular frameworks.

Formation of 2-Isopropyl-3-naphthol:

A plausible synthetic route to 2-isopropyl-3-naphthol from this compound involves a two-step process. The first step is the reduction of the nitro group to an amino group, followed by hydrolysis of the resulting amine. This well-established methodology for converting nitronaphthalenes to naphthols provides a reliable pathway to the desired product researchgate.netresearchgate.net.

The reduction of the nitro group can be achieved using various reducing agents, with catalytic hydrogenation being a common and efficient method. The resulting 2-isopropyl-3-aminonaphthalene can then be subjected to hydrolysis, typically under acidic conditions, to yield 2-isopropyl-3-naphthol.

Table 1: Plausible Synthesis of 2-Isopropyl-3-naphthol

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Reduction | H₂, Pd/C, Ethanol | 2-Isopropyl-3-aminonaphthalene |

| 2 | Hydrolysis | H₂O, H⁺, Heat | 2-Isopropyl-3-naphthol |

Formation of Tricyclic Fused 1,2,3-Triazoles:

The synthesis of tricyclic fused 1,2,3-triazoles from this compound would likely proceed through the formation of an amino or azido (B1232118) intermediate. The reduction of the nitro group to 2-isopropyl-3-aminonaphthalene provides a key precursor for the construction of the triazole ring.

Table 2: Potential Synthetic Routes to Tricyclic Fused 1,2,3-Triazoles

| Intermediate | Precursor Reaction | Triazole Formation Method |

| 2-Isopropyl-3-aminonaphthalene | Reduction of this compound | Diazotization followed by coupling |

| 2-Isopropyl-3-azidonaphthalene | From 2-Isopropyl-3-aminonaphthalene | [3+2] Cycloaddition with an alkyne |

Utility as Chiral Reagents based on Functionalized Naphthalenes

Functionalized naphthalenes are widely recognized for their potential as chiral ligands and reagents in asymmetric synthesis. The rigid, planar structure of the naphthalene core provides a well-defined scaffold for the attachment of chiral auxiliaries or for the creation of chiral environments.

The presence of the isopropyl group in this compound introduces a potential element of chirality. While the molecule itself is achiral, the isopropyl group's steric bulk can influence the stereochemical outcome of reactions at adjacent positions. More significantly, the benzylic protons of the isopropyl group could be rendered diastereotopic in certain chemical environments or upon coordination to a metal center, which could be exploited in asymmetric transformations.

Furthermore, this compound can serve as a precursor for the synthesis of chiral naphthalene-based ligands. For instance, the nitro group can be transformed into a variety of other functionalities, such as amino, hydroxyl, or phosphino (B1201336) groups. These functionalized derivatives can then be resolved into their enantiomers or used to synthesize inherently chiral biaryl compounds. The specific substitution pattern of 2-isopropyl-3-functionalized naphthalene could lead to novel chiral ligands with unique steric and electronic properties, making them valuable tools in asymmetric catalysis. While the direct application of this compound as a chiral reagent is not established, its potential as a precursor to chiral functionalized naphthalenes is a promising area for future research.

Environmental Transformation Pathways of Nitronaphthalene Derivatives

Formation Mechanisms of Nitropolycyclic Aromatic Hydrocarbons (NPAHs) in Environmental Contexts

NPAHs, including nitronaphthalene derivatives, enter the environment through two primary pathways: direct emission from combustion sources and secondary formation in the atmosphere from their parent polycyclic aromatic hydrocarbons (PAHs).

Nitropolycyclic aromatic hydrocarbons are formed during the incomplete combustion of organic materials researchgate.netenvironmed.pl. These processes, such as the burning of fossil fuels in diesel engines, are significant primary sources of NPAHs in the environment environmed.plcopernicus.org. For instance, 1-nitropyrene (B107360) is a well-known NPAH predominantly emitted directly from combustion sources researchgate.net. While specific data for 2-isopropyl-3-nitronaphthalene is limited, it is plausible that it or its precursors could be formed under similar high-temperature conditions where organic matter, nitrogen oxides, and isopropyl-substituted naphthalenes are present.

A significant portion of NPAHs in the atmosphere are formed through the chemical transformation of their parent PAHs researchgate.netaaqr.org. These reactions can occur in the gas phase or on the surface of particulate matter. The primary atmospheric oxidants involved in these transformations are hydroxyl radicals (•OH) during the daytime and nitrate (B79036) radicals (NO3•) at night, in the presence of nitrogen oxides (NOx) researchgate.netaaqr.orgnih.gov.

For example, the gas-phase reaction of naphthalene (B1677914) with hydroxyl radicals in the presence of NOx leads to the formation of both 1-nitronaphthalene (B515781) and 2-nitronaphthalene (B181648) tandfonline.comescholarship.org. Similarly, the reaction of gas-phase fluoranthene (B47539) with •OH and NO3 radicals has been shown to produce 2-nitrofluoranthene, which is often the most abundant NPAH in ambient air nih.gov. While the specific reactions for 2-isopropylnaphthalene (B46572) are not detailed in the provided search results, it is expected to undergo similar atmospheric transformations, where the isopropyl group might influence the position of nitration on the naphthalene ring system.

The following table summarizes the key atmospheric formation pathways for nitronaphthalenes:

| Formation Pathway | Reactants | Conditions | Primary Products |

| Daytime Oxidation | Parent PAH (e.g., Naphthalene) + •OH + NO₂ | Sunlight | Isomeric Nitronaphthalenes |

| Nighttime Oxidation | Parent PAH (e.g., Naphthalene) + NO₃• + NO₂ | Darkness | Isomeric Nitronaphthalenes |

| Heterogeneous Reactions | Particle-bound PAH + N₂O₅/NO₃•/NO₂ | On particulate matter | Various NPAHs |

Atmospheric Photochemistry and Degradation Mechanisms

Once present in the atmosphere, nitronaphthalene derivatives are subject to photochemical degradation, which is a key process in their removal from the environment.

Photolysis, the breakdown of compounds by light, is a significant degradation pathway for nitronaphthalenes under ambient conditions acs.org. Studies on 1-nitronaphthalene and 2-nitronaphthalene have shown that they undergo photodegradation when exposed to simulated sunlight copernicus.org. The process involves the absorption of solar radiation, leading to the excitation of the molecule and subsequent chemical reactions. Theoretical studies on 1-nitronaphthalene suggest that upon absorption of UVA or UVB radiation, the molecule efficiently transitions to an excited triplet state, which is a primary step in its photodegradation acs.orgnih.gov. The degradation of these compounds leads to the formation of various products, including nitrous acid, formic acid, acetic acid, nitric acid, and various aromatic compounds like naphthols and nitrobenzoic acid copernicus.org.

The photochemistry of nitronaphthalenes is influenced by the presence of other atmospheric species, particularly molecular oxygen. Molecular oxygen can act as a radical scavenger, which can reduce the photodegradation quantum yield of some nitronaphthalene derivatives. For example, the photodegradation of 1-nitronaphthalene is significantly reduced under aerobic conditions compared to anaerobic conditions, partly due to the scavenging of radical species by oxygen .

Furthermore, the photoreactions of nitronaphthalenes can lead to the generation of reactive oxygen species (ROS), such as singlet oxygen (¹O₂) acs.orgacs.org. The excited triplet state of 1-nitronaphthalene can transfer its energy to ground-state molecular oxygen, resulting in the formation of singlet oxygen nih.gov. Singlet oxygen is a highly reactive species that can contribute to the oxidation of other atmospheric pollutants manchester.ac.uk. The quenching of the excited triplet state of 1-nitronaphthalene by oxygen is a very efficient process nih.gov. This interaction not only generates singlet oxygen but also represents a pathway for the deactivation of the excited nitronaphthalene, which can compete with direct photolysis .

The table below outlines the key photochemical processes for nitronaphthalenes:

| Photochemical Process | Description | Key Species Involved | Outcome |

| Direct Photolysis | Absorption of solar radiation leads to bond cleavage and molecular rearrangement. | Excited triplet state of nitronaphthalene | Degradation of the parent compound, formation of smaller organic acids and other aromatic compounds. |

| Radical Scavenging | Molecular oxygen reacts with radical intermediates, reducing the efficiency of photodegradation. | Molecular oxygen (O₂), radical intermediates | Reduced photodegradation rate of the nitronaphthalene. |

| Singlet Oxygen Generation | Energy transfer from the excited triplet state of nitronaphthalene to molecular oxygen. | Excited triplet state of nitronaphthalene, molecular oxygen (O₂) | Formation of singlet oxygen (¹O₂), deactivation of the excited nitronaphthalene. |

Mechanistic Insights into Environmental Fate and Transport Processes

The environmental fate and transport of a chemical refer to its movement and transformation in the environment cdc.govnih.gov. For nitronaphthalene derivatives, these processes are governed by a combination of their physical-chemical properties and the environmental conditions they encounter epa.gov.

The transformation and degradation rates, influenced by processes like photolysis and biodegradation, are crucial in determining the persistence of these compounds cdc.gov. As discussed, photolysis is a key degradation pathway for nitronaphthalenes in the atmosphere. In aquatic environments, the photolysis of nitrate and nitrite (B80452) ions can also lead to the nitration of naphthalene, forming 1-nitronaphthalene and 2-nitronaphthalene nih.govacs.org.

The transport of these compounds between different environmental compartments (air, water, soil) is influenced by factors such as their volatility and solubility dtic.mil. The partitioning of nitronaphthalenes between the gas and particle phases in the atmosphere is an important aspect of their transport. This partitioning will affect their atmospheric lifetime and the distance they can be transported from their source. Compounds adsorbed to particulate matter can be removed from the atmosphere through wet and dry deposition, leading to their presence in soil and water systems cdc.gov.

Once in soil or water, the fate of nitronaphthalene derivatives is influenced by processes such as adsorption to soil particles and sediments, and biodegradation by microorganisms dtic.milpsu.edu. The specific properties of this compound, such as its octanol-water partition coefficient and vapor pressure, would be needed to accurately model its environmental fate and transport. However, based on the general behavior of NPAHs, it is expected to be semi-volatile and have a tendency to adsorb to organic matter in soil and sediment.

Future Directions and Emerging Research Avenues

Development of Green Chemistry Approaches for Sustainable Synthesis

The synthesis of nitroaromatic compounds, including 2-isopropyl-3-nitronaphthalene, has traditionally relied on methods that often involve harsh conditions and the use of hazardous reagents, such as concentrated nitric and sulfuric acids. jmaterenvironsci.comgoogle.com Future research will increasingly focus on the development of green and sustainable synthetic routes to mitigate the environmental impact of chemical production. nih.govtubitak.gov.trresearchgate.netrsc.org

Key areas of investigation in the green synthesis of this compound are expected to include:

Solid Acid Catalysts: The use of recyclable solid acid catalysts, such as modified zeolites or sulfated metal oxides, can replace corrosive liquid acids. google.com These catalysts offer advantages like easier separation from the reaction mixture, reduced waste generation, and the potential for regeneration and reuse.

Mild Nitrating Agents: Exploring alternative nitrating agents that are less hazardous and can operate under milder conditions is a significant goal. researchgate.net This could involve the use of reagents like bismuth nitrate (B79036) pentahydrate or nitrogen dioxide in conjunction with an oxidant, minimizing the need for strong acids. researchgate.net

Solvent-Free or Green Solvent Systems: Shifting away from traditional volatile organic solvents towards solvent-free reaction conditions or the use of greener solvents like ionic liquids or water-based systems is a core principle of green chemistry. rsc.org Research into aqueous micellar conditions for related reactions has shown promise in improving sustainability. nih.gov

The table below outlines potential green chemistry approaches for the synthesis of this compound.

| Green Chemistry Approach | Potential Advantages |

| Solid Acid Catalysts (e.g., Zeolites) | Reusability, reduced corrosion, simplified product purification. google.com |

| Mild Nitrating Agents | Reduced hazard, milder reaction conditions, improved safety. researchgate.net |

| Green Solvents (e.g., Ionic Liquids) | Low volatility, potential for recyclability, unique reactivity. rsc.org |

| Alternative Energy Sources | Faster reaction times, reduced energy consumption, enhanced yields. |

Advanced Computational Modeling of Complex Reactivity and Photophysics

Computational chemistry offers powerful tools for predicting and understanding the behavior of molecules, thereby guiding experimental research. For this compound, advanced computational modeling can provide deep insights into its electronic structure, reactivity, and photophysical properties.

Future computational studies are likely to focus on:

Reactivity and Regioselectivity: Density Functional Theory (DFT) calculations can be employed to model electrophilic aromatic substitution reactions. jmaterenvironsci.comresearchgate.net Such studies can predict the most likely sites for further functionalization on the this compound scaffold, analyzing the directing effects of the existing isopropyl and nitro groups. This can help in designing synthetic routes to more complex derivatives.

Photophysical Properties: The photophysics of nitronaphthalenes are of interest due to their role in atmospheric chemistry and potential for photosensitized reactions. nih.govacs.org Computational models, such as Time-Dependent DFT (TD-DFT), can be used to predict the excited state properties of this compound. This includes modeling its absorption and emission spectra, intersystem crossing efficiencies, and potential photodegradation pathways. nih.gov

Reaction Mechanisms: Computational modeling can elucidate the detailed mechanisms of reactions involving this compound. This includes mapping potential energy surfaces, identifying transition states, and calculating activation energies for various reaction pathways. researchgate.net

The following table summarizes key parameters that can be investigated through computational modeling of this compound.

| Parameter | Computational Method | Potential Insights |

| Ground State Geometry & Electronic Structure | DFT | Understanding molecular stability and charge distribution. jmaterenvironsci.com |

| Reaction Pathways & Activation Energies | DFT, QST2/TS methods | Predicting reaction outcomes and identifying key intermediates. researchgate.net |

| Excited State Energies & Transitions | TD-DFT, CASPT2//CASSCF | Elucidating photophysical behavior and potential for light-induced reactions. nih.gov |

| Global and Local Reactivity Indices | Conceptual DFT | Predicting sites for electrophilic, nucleophilic, and radical attack. jmaterenvironsci.com |

Exploration of Novel Non-Biological Material Applications with Tunable Properties

Functionalized naphthalene (B1677914) derivatives are recognized as valuable building blocks in materials science, with applications in dyes, pigments, and electronic materials. lifechemicals.comacs.org The specific combination of an electron-withdrawing nitro group and an electron-donating isopropyl group in this compound suggests its potential as a scaffold for novel non-biological materials with tunable properties.

Emerging research in this area could explore:

Organic Semiconductors: Naphthalene diimides, a class of naphthalene derivatives, are known for their n-type semiconductor properties. rsc.org By chemically modifying this compound, for instance, by converting the nitro group to an amine and subsequent elaboration, it may be possible to create new donor-acceptor molecules. These could be investigated for their charge transport properties in applications like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Luminescent Materials: The naphthalene core is a well-known fluorophore. The electronic perturbations introduced by the isopropyl and nitro groups will influence the photoluminescent properties of the molecule. Research could focus on synthesizing derivatives of this compound to tune its emission wavelength and quantum yield for applications in organic light-emitting diodes (OLEDs) and chemical sensors.

Tunable Metamaterials: The concept of tunable materials involves the ability to alter a material's properties through external stimuli such as electric fields, light, or mechanical stress. kit.edunih.govresearchgate.netspie.org Future research could investigate the incorporation of this compound derivatives into larger macromolecular structures or composite materials, where its polar nature could be exploited to create materials with dynamically controllable optical or electronic properties.

Potential applications for materials derived from this compound are listed below.

| Potential Application Area | Rationale |

| Organic Electronics | The donor-acceptor nature of the substituted naphthalene core could be harnessed for charge transport. rsc.org |

| Chemical Sensors | Changes in the luminescent properties upon binding to specific analytes could be utilized for sensing. |

| Smart Materials | Incorporation into polymers or composites could lead to materials with responsive, tunable properties. kit.edunih.gov |

Further Mechanistic Elucidation of Environmental Transformation Pathways

Understanding the environmental fate of synthetic organic compounds is crucial for assessing their ecological impact. epa.govnih.gov For this compound, research is needed to determine its persistence, mobility, and transformation pathways in various environmental compartments.

Future studies should aim to:

Identify Biodegradation Pathways: Research on related compounds like naphthalene and 1-nitronaphthalene (B515781) has shown that microbial degradation is a key transformation process. nih.govfrontiersin.orgethz.ch Studies using microbial cultures isolated from contaminated environments could identify the enzymatic pathways responsible for the breakdown of this compound. This would likely involve initial dioxygenase-catalyzed reactions on the aromatic rings. nih.gov

Characterize Abiotic Degradation: Photodegradation is a likely abiotic transformation pathway for nitronaphthalenes present in sunlit waters or on surfaces. nih.govacs.org Mechanistic studies would involve identifying the photoproducts formed upon irradiation and determining the quantum yields of these processes. The role of photosensitized reactions in the presence of other environmental components should also be investigated.

Investigate Metabolite and Transformation Product Identity: A critical aspect of understanding environmental transformation is the identification of the resulting metabolites and degradation products. Advanced analytical techniques, such as high-resolution mass spectrometry, would be essential to isolate and characterize these new chemical entities, allowing for an assessment of their potential toxicity and persistence.

The table below summarizes the key environmental transformation pathways that require further investigation for this compound.

| Transformation Pathway | Key Research Questions |

| Aerobic Biodegradation | Which microorganisms can utilize this compound? What are the initial enzymatic steps and subsequent metabolites? nih.govfrontiersin.org |

| Anaerobic Biodegradation | Is degradation possible in anoxic environments? Does it proceed via different mechanisms, such as carboxylation? researchgate.net |

| Photodegradation | What is the rate of degradation under simulated solar radiation? What are the primary photoproducts? nih.govacs.org |

| Hydrolysis | Is the compound stable to hydrolysis under typical environmental pH conditions? |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.